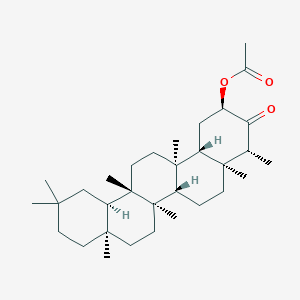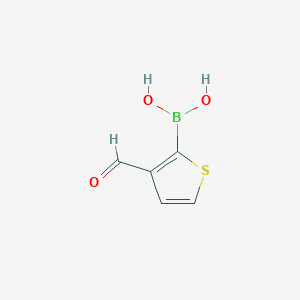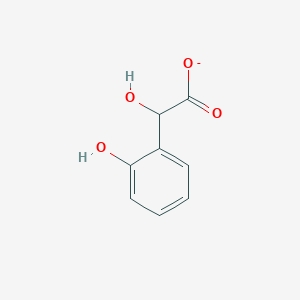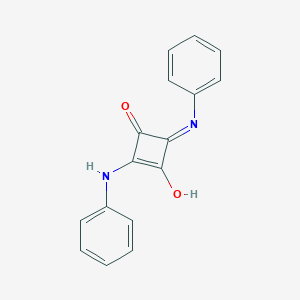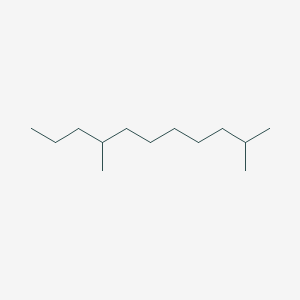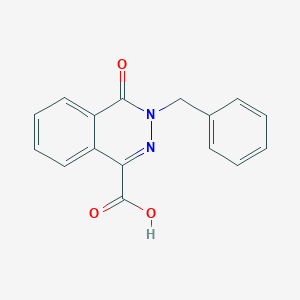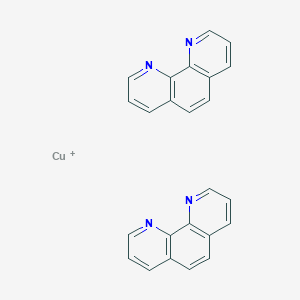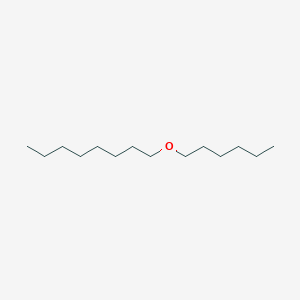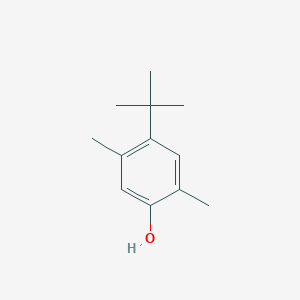
Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl-
描述
Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl-, also known as 2,4-bis(1,1-dimethylethyl)-6-[(4-methoxyphenyl)methyl]phenol, is a compound that has been studied for various properties and applications. The molecular structure of a dimeric oxidation product from this compound has been established through X-ray crystallographic analysis .
Synthesis Analysis
The synthesis of phenolic compounds with various substituents has been explored in several studies. For instance, a range of 4-nonylphenol isomers, which are structurally related to Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl-, have been synthesized using different methods starting from 4-benzyloxyacetophenone or phenol . The chemical structures of these compounds were confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Similarly, other phenolic reagents with different substituents have been obtained and characterized, providing insights into the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of phenolic compounds can be complex, with the potential for various isomers and conformations. X-ray diffraction has been used to determine the solid-state structures of phenolic reagents, revealing details such as torsion angles and the presence of different diastereoisomers . Additionally, the crystal structure of a dimeric oxidation product from Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- has been elucidated, providing further understanding of the molecular structure of these types of compounds .
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including oxidation. The study of a dimeric oxidation product from Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- demonstrates the potential for complex reaction pathways and the formation of dimeric structures . Other studies have investigated the reactivity of phenolic compounds with different reagents, leading to the formation of new compounds with potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, the estrogenic activities of synthetic 4-nonylphenol isomers, which are structurally similar to Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl-, have been tested, showing different activities in a recombinant yeast screen system . Additionally, methods have been developed for the determination of phenols in water samples, which involve the study of their physical and chemical properties, such as solubility and reactivity .
安全和危害
属性
IUPAC Name |
4-tert-butyl-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-7-11(13)9(2)6-10(8)12(3,4)5/h6-7,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDNAYHQYQUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066247 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
CAS RN |
17696-37-6 | |
| Record name | 4-(1,1-Dimethylethyl)-2,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-2,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
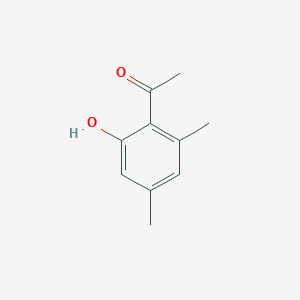
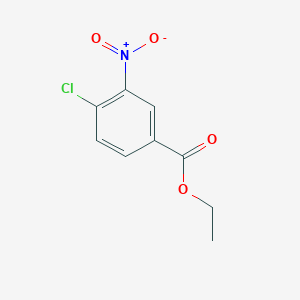
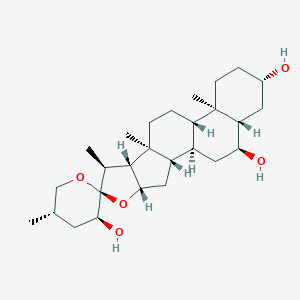
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
